(R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol (R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20137356
InChI: InChI=1S/C10H10BrN3O/c1-7(15)10-8(3-4-9(11)13-10)14-6-2-5-12-14/h2-7,15H,1H3/t7-/m1/s1
SMILES:
Molecular Formula: C10H10BrN3O
Molecular Weight: 268.11 g/mol

(R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol

CAS No.:

Cat. No.: VC20137356

Molecular Formula: C10H10BrN3O

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol -

Specification

Molecular Formula C10H10BrN3O
Molecular Weight 268.11 g/mol
IUPAC Name (1R)-1-(6-bromo-3-pyrazol-1-ylpyridin-2-yl)ethanol
Standard InChI InChI=1S/C10H10BrN3O/c1-7(15)10-8(3-4-9(11)13-10)14-6-2-5-12-14/h2-7,15H,1H3/t7-/m1/s1
Standard InChI Key ONRKLKQTQHTBKO-SSDOTTSWSA-N
Isomeric SMILES C[C@H](C1=C(C=CC(=N1)Br)N2C=CC=N2)O
Canonical SMILES CC(C1=C(C=CC(=N1)Br)N2C=CC=N2)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 6-position with bromine and at the 3-position with a pyrazole group. A chiral ethan-1-ol side chain is attached to the 2-position of the pyridine, conferring stereochemical specificity (Figure 1) . The (R)-configuration at the ethanol carbon is critical for asymmetric interactions in biological systems, potentially enhancing target binding affinity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₀BrN₃O
Molecular Weight268.11 g/mol
CAS Number99057-99-5
Chiral Centers1 (R-configuration)
HeterocyclesPyridine, Pyrazole

Synthesis and Reaction Pathways

Synthetic Strategies

Industrial routes to (R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol involve multi-step sequences, often beginning with functionalization of a pyridine precursor. A plausible pathway includes:

  • Bromination: Introduction of bromine at the 6-position of 3-(1H-pyrazol-1-yl)pyridin-2-ol under electrophilic conditions.

  • Alkylation: Attachment of an acetyl group via nucleophilic substitution or Friedel-Crafts acylation.

  • Asymmetric Reduction: Enantioselective reduction of the ketone intermediate to yield the (R)-alcohol using catalysts like Corey-Bakshi-Shibata (CBS) reagents.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C65–75
AlkylationAcetyl chloride, AlCl₃, 80°C70–80
ReductionCBS catalyst, BH₃·THF, –20°C85–90

Stereochemical Control

The chiral center is established during the ketone reduction step. Asymmetric catalysis ensures high enantiomeric excess (ee > 90%), critical for pharmacological efficacy . Alternative methods, such as enzymatic resolution, remain unexplored but could offer greener synthetic routes.

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at C6 participates in Suzuki-Miyaura cross-coupling reactions, enabling diversification of the pyridine ring. For example, palladium-catalyzed coupling with aryl boronic acids could yield biaryl derivatives for structure-activity relationship (SAR) studies.

Hydroxyl Group Modifications

The ethanol moiety undergoes standard alcohol reactions:

  • Esterification: Treatment with acyl chlorides forms esters, modulating lipophilicity.

  • Oxidation: Controlled oxidation with pyridinium chlorochromate (PCC) yields the corresponding ketone, a precursor for further derivatization.

Coordination Chemistry

The pyridine and pyrazole nitrogen atoms can act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or antimicrobial activity .

Pharmacological Applications

Target Identification

While specific targets are undisclosed, structural analogs suggest activity against:

  • Kinases: Bromopyridines often inhibit ATP-binding pockets in kinases (e.g., JAK2, EGFR).

  • G-Protein-Coupled Receptors (GPCRs): Pyrazole-containing compounds frequently modulate neurotransmitter receptors .

Table 3: Hypothetical Biological Targets

Target ClassExamplePotential Indication
Tyrosine KinaseEGFROncology
Serine/Threonine KinaseAKT1Metabolic Disorders
GPCR5-HT₂A ReceptorNeuropsychiatry

Mechanistic Insights

The compound’s efficacy likely stems from:

  • Bromine’s Electrophilic Effects: Enhances binding to hydrophobic kinase domains.

  • Hydrogen Bonding: The hydroxyl group forms H-bonds with catalytic residues (e.g., Asp in EGFR).

  • Stereoselectivity: (R)-configuration optimizes spatial alignment with chiral binding sites.

Comparison with Structural Analogs

Table 4: Analog Compounds and Features

CompoundStructureKey Differences
2-Bromo-6-(1H-pyrazol-1-yl)pyridineC₈H₆BrN₃Lacks hydroxyl group
1-(Pyridin-4-yl)ethan-1-oneC₇H₇NOKetone instead of alcohol
GDC-0879 (Kinase Inhibitor)C₁₉H₁₈N₄O₂Larger indenone scaffold

The absence of the hydroxyl group in analogs reduces hydrogen-bonding capacity, often diminishing target affinity .

Future Research Directions

Synthetic Optimization

  • Flow Chemistry: Continuous-flow systems could improve reaction efficiency and scalability.

  • Biocatalysis: Enzymatic asymmetric reduction may enhance sustainability.

Pharmacological Studies

  • In Vitro Screening: Profiling against kinase panels and GPCR arrays.

  • ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.

Structural Modifications

  • Heterocycle Replacement: Substituting pyrazole with imidazole or triazole to alter pharmacokinetics.

  • Protonation Studies: Investigating pH-dependent solubility and membrane permeability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator